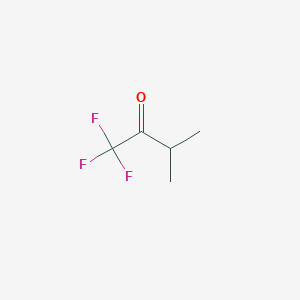
1,1,1-Trifluoro-3-methylbutan-2-one
Cat. No. B1213580
:
382-03-6
M. Wt: 140.1 g/mol
InChI Key: NLCCAFQWEKMQLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476269B2
Procedure details


A cooled (0° C.) solution of lithium hydroxide (0.048 g, 2.015 mmol) in water (20 ml) was stirred and treated with nitromethane (1.23 g, 20.15 mmol), 1,1,1-trifluoro-3-methylbutan-2-one (3.11 g, 22.17 mmol), cetyltrimethylammonium Chloride (0.871 g, 2.72 mmol) and MgSO4 (0.485 g, 4.03 mmol). The white suspension was stirred at 0° C. for 1 hr, then at RT for 2 days. The resulting biphasic mixture was separated and the more dense lower layer was collected and dissolved in diethyl ether (30 ml). The mixture was dried over MgSO4, filtered and concentrated in vacuo to give a pale yellow oil. The oil was taken up in diethyl ether (10 ml) and passed through a pre-packed SCX-2 cartridge eluting with 100% diethyl ether. The filtrate was concentrated in vacuo to afford the title compound as a colourless oil. 1H NMR (400 MHz, CDCl3): δ 4.74 (1H, d), 4.59 (1H, d), 4.29 (1H, s), 2.29 (1H, m), 1.1 (6H, two sets of unresolved doublets)






Identifiers


|
REACTION_CXSMILES
|
[OH-].[Li+].[N+:3]([CH3:6])([O-:5])=[O:4].[F:7][C:8]([F:15])([F:14])[C:9](=[O:13])[CH:10]([CH3:12])[CH3:11].[O-]S([O-])(=O)=O.[Mg+2]>O.[Cl-].C([N+](C)(C)C)CCCCCCCCCCCCCCC.C(OCC)C>[F:7][C:8]([F:15])([F:14])[C:9]([CH2:6][N+:3]([O-:5])=[O:4])([OH:13])[CH:10]([CH3:12])[CH3:11] |f:0.1,4.5,7.8|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.048 g
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
1.23 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C
|
|
Name
|
|
|
Quantity
|
3.11 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(C(C)C)=O)(F)F
|
|
Name
|
|
|
Quantity
|
0.485 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0.871 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].C(CCCCCCCCCCCCCCC)[N+](C)(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
The white suspension was stirred at 0° C. for 1 hr
|
|
Duration
|
1 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting biphasic mixture was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the more dense lower layer was collected
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in diethyl ether (30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The mixture was dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow oil
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with 100% diethyl ether
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The filtrate was concentrated in vacuo
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

